
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine is a chemical compound characterized by its unique structure, which includes a six-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves several steps. One common method includes the reaction of 1-chloropropane-2-sulfonyl chloride with 2,3-dimethylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, while reduction can revert these oxidized forms back to the thiomorpholine.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Aplicaciones Científicas De Investigación
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:
4-[(2S)-1-chloropropane-2-sulfonyl]thiomorpholine: This compound has a similar structure but lacks the dimethyl groups on the thiomorpholine ring, which may affect its reactivity and applications.
4-[(2S)-1-chloropropane-2-sulfonyl]-1,2,2-trimethylpiperazine:
Propiedades
Fórmula molecular |
C9H18ClNO2S2 |
|---|---|
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
4-(1-chloropropan-2-ylsulfonyl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H18ClNO2S2/c1-7(6-10)15(12,13)11-4-5-14-9(3)8(11)2/h7-9H,4-6H2,1-3H3 |
Clave InChI |
RDLIAUGHFVPGND-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCN1S(=O)(=O)C(C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


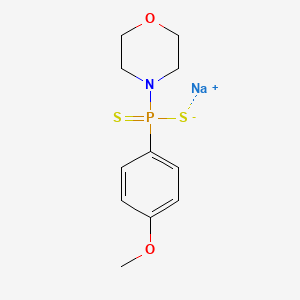

![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
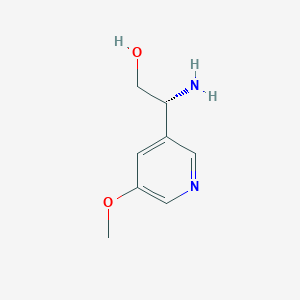
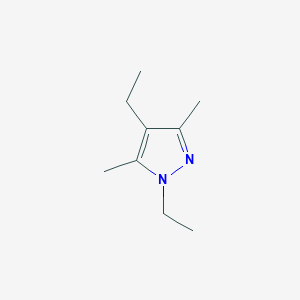
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
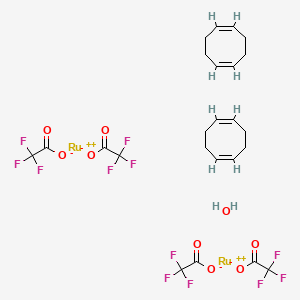
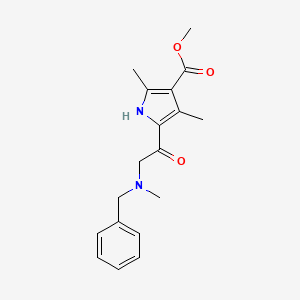
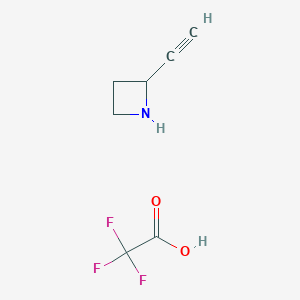
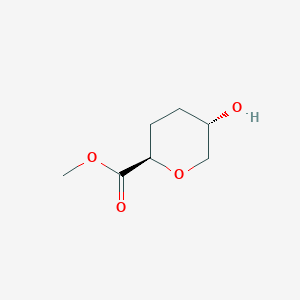

![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)
